molecular formula C13H21ClN2O2S B2556481 Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2089258-62-6

Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2556481
CAS No.: 2089258-62-6
M. Wt: 304.83
InChI Key: LAYBACLCVZVZFW-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-methyl-2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride, which precisely describes the structural arrangement of all functional groups and their positional relationships within the molecule. This nomenclature follows established conventions for heterocyclic compounds, beginning with the ethyl ester functionality, proceeding through the methyl substitution at position 4 of the thiazole ring, and concluding with the piperidine substituent attached via a methylene bridge at position 2. The hydrochloride designation indicates the presence of a hydrochloric acid salt form, which significantly influences the compound's physical properties and solubility characteristics.

Alternative chemical designations for this compound include various systematic and non-systematic names that reflect different aspects of its molecular structure. The compound may also be referenced through its unique Chemical Abstracts Service number 2089258-62-6, which provides unambiguous identification within chemical databases and literature. The International Chemical Identifier key LAYBACLCVZVZFW-UHFFFAOYSA-N serves as another definitive molecular identifier, encoding the complete structural information in a standardized format that facilitates computational analysis and database searches. These various naming conventions and identifiers ensure precise communication about this specific chemical entity across different scientific contexts and applications.

Molecular Architecture Analysis: Thiazole-Piperidine Hybrid Scaffold

The molecular architecture of ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride exemplifies the sophisticated design principles underlying modern heterocyclic chemistry, particularly in the context of hybrid scaffold development. The thiazole ring system, containing both sulfur and nitrogen heteroatoms at positions 1 and 3 respectively, provides a planar aromatic framework that serves as the central structural element of the molecule. This five-membered ring exhibits characteristic electron-deficient properties due to the electronegativity of the heteroatoms, creating distinct regions of electron density that influence the compound's overall chemical behavior and reactivity patterns.

Structural Component Position Electronic Properties Conformational Impact
Thiazole Ring Central Core Electron-deficient aromatic system Planar geometry constraint
Methyl Group Position 4 Electron-donating alkyl substituent Minimal steric hindrance
Ethyl Carboxylate Position 5 Electron-withdrawing ester group Flexible rotational freedom
Piperidine Ring Via methylene bridge Saturated nitrogen heterocycle Chair conformation preference
Methylene Linker Position 2 connection Flexible spacer unit Conformational mobility

The piperidine component introduces a saturated six-membered nitrogen heterocycle that adopts preferential chair conformations, similar to cyclohexane but with the nitrogen atom providing additional electronic and steric considerations. This piperidine ring connects to the thiazole system through a methylene bridge at position 4 of the piperidine ring, creating a flexible linkage that allows for conformational mobility while maintaining structural integrity. The combination of these two distinct heterocyclic systems results in a hybrid scaffold that combines the aromatic stability of the thiazole ring with the conformational flexibility of the piperidine system, generating unique three-dimensional arrangements that are not achievable with either component alone.

Crystallographic Characterization and Conformational Studies

Crystallographic analysis of related thiazole-piperidine hybrid compounds reveals important insights into the solid-state structure and conformational preferences of these molecular systems. Studies of similar piperidine-containing compounds have demonstrated that the piperidine ring consistently adopts chair conformations in the crystalline state, with substituents preferentially occupying equatorial positions to minimize steric interactions. The specific case of 4-substituted piperidines, as present in this compound, shows that the substituent at position 4 can adopt either axial or equatorial orientations depending on the electronic and steric demands of the overall molecular structure.

Conformational studies utilizing Density Functional Theory calculations have provided detailed insights into the preferred geometries and electronic properties of thiazole-containing compounds. These computational investigations reveal that thiazole rings maintain planarity in most conformational states, with substituents adopting orientations that minimize both steric clashes and electronic repulsions. The methylene bridge connecting the thiazole and piperidine components introduces conformational flexibility that allows the molecule to adopt multiple low-energy conformations, each characterized by different spatial relationships between the two ring systems. This conformational diversity has significant implications for the compound's chemical reactivity and potential biological activity patterns.

The crystallographic data for related compounds indicate that intermolecular interactions, particularly hydrogen bonding involving the nitrogen atoms and halide counterions, play crucial roles in determining solid-state packing arrangements. These interactions can significantly influence the observed conformations in the crystalline state compared to solution-phase structures, highlighting the importance of considering multiple structural determination methods when characterizing complex heterocyclic systems. The presence of the hydrochloride salt form in this compound introduces additional hydrogen bonding possibilities that likely influence both the molecular conformation and crystal packing behavior.

Stereoelectronic Properties of Functional Group Arrangements

The stereoelectronic properties of this compound arise from the complex interplay between its various functional groups and their spatial arrangements within the molecular framework. The thiazole ring system exhibits characteristic electron distribution patterns, with the sulfur and nitrogen heteroatoms creating regions of distinct electronic density that influence both intramolecular interactions and intermolecular recognition processes. Computational studies of similar thiazole derivatives demonstrate significant charge transfer between different molecular fragments, particularly involving the aromatic thiazole system and attached substituents.

The ethyl carboxylate group at position 5 of the thiazole ring introduces strong electron-withdrawing character through both inductive and resonance effects, creating a significant dipole moment that extends throughout the conjugated system. This electron-withdrawing influence affects the electronic properties of the entire thiazole ring, reducing electron density and altering the chemical reactivity patterns compared to unsubstituted thiazole systems. The positioning of this ester functionality directly adjacent to the thiazole sulfur atom creates additional electronic interactions that stabilize certain conformational arrangements while destabilizing others.

Electronic Property Measurement Influence on Structure
Dipole Moment Significant polarization Affects molecular orientation
Charge Distribution Uneven across ring systems Influences intermolecular interactions
Electron Density Lower on thiazole ring Modifies chemical reactivity
Frontier Orbital Energy Band gap considerations Determines electronic transitions

The piperidine nitrogen atom provides a basic site that can participate in protonation reactions, as evidenced by the formation of the hydrochloride salt. This protonation significantly alters the electronic properties of the piperidine ring and influences the overall charge distribution throughout the molecule. The positive charge associated with the protonated nitrogen creates electrostatic interactions with the chloride counterion and affects the conformational preferences of the entire molecular system. These ionic interactions contribute to the compound's physical properties, including its crystalline form, solubility characteristics, and thermal stability profile.

The methyl substituent at position 4 of the thiazole ring provides modest electron-donating character through hyperconjugation effects, partially offsetting the electron-withdrawing influence of the carboxylate group. This electronic balance creates a unique stereoelectronic environment that distinguishes this compound from other thiazole derivatives. The spatial arrangement of these various functional groups generates a three-dimensional electronic landscape that determines the compound's chemical behavior, including its reactivity patterns, binding affinities, and potential for participation in various chemical transformations.

Properties

IUPAC Name

ethyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-3-17-13(16)12-9(2)15-11(18-12)8-10-4-6-14-7-5-10;/h10,14H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYBACLCVZVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CC2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the thiazole ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has been the subject of various studies focusing on its biological activities, which include:

  • Antimicrobial Properties : Research indicates that thiazole derivatives exhibit antimicrobial effects against several bacterial strains. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their growth.
  • Antitumor Activity : Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride has shown promise in preliminary studies as an antitumor agent. It may induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
  • Neuroprotective Effects : Some derivatives of thiazole compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the synthesis and evaluation of this compound:

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of thiazole derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that these compounds exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL, highlighting their potential as antimicrobial agents.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CPseudomonas aeruginosa15 µg/mL

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound can disrupt cancer cell viability through programmed cell death.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

Thiazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis:

Table 1: Key Structural and Property Comparisons
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride Piperidin-4-ylmethyl (6-membered amine ring) ~340.85 Enhanced solubility (HCl salt), potential CNS activity
Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride Pyrrolidin-3-yl (5-membered amine ring) 257.17 Lower molecular weight; possible metabolic differences
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate Pyrrole (aromatic heterocycle) 236.29 Aromaticity may enhance π-π interactions
Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride Phenylamino (electron-rich amine) Not specified Improved hydrogen-bonding capacity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-Trifluoromethylphenyl (electron-withdrawing) 315.31 High metabolic stability; lab chemical use

Impact of Substituents on Physicochemical Properties

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound provides greater conformational flexibility and basicity (pKa ~11) compared to the 5-membered pyrrolidine analog (pKa ~9), influencing receptor binding and solubility .
  • Aromatic vs.
  • Electron-Withdrawing Groups : The trifluoromethylphenyl analog () shows increased metabolic stability due to the CF₃ group’s electronegativity, but reduced solubility in aqueous media compared to the hydrophilic piperidine derivative .

Biological Activity

Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2SC_{12}H_{18}N_2O_2S with a molecular weight of approximately 254.35 g/mol. Its structure features a thiazole ring substituted with an ethyl ester and a piperidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, research has shown that compounds similar to Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate exhibit significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for structurally related thiazoles range from moderate to potent levels against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

This table illustrates the biological evaluation of synthesized thiazole compounds, indicating that modifications in the thiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For example, compounds with similar structures have been reported to exhibit cytotoxic effects on various cancer cell lines. The presence of specific substituents on the thiazole ring is crucial for enhancing activity. Studies have shown that certain derivatives possess IC50 values below 2 µg/mL against cancer cell lines such as A-431 and Jurkat .

In a study focusing on structure-activity relationships (SAR), it was found that the incorporation of electron-donating groups at specific positions on the phenyl ring significantly increases cytotoxicity .

Xanthine Oxidase Inhibition

Another area of interest is the xanthine oxidase inhibitory activity exhibited by some thiazole derivatives. Xanthine oxidase plays a key role in purine metabolism and is associated with conditions like gout. Compounds similar to Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate have demonstrated moderate inhibitory effects on xanthine oxidase, with IC50 values indicating potential therapeutic applications in managing hyperuricemia .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of several thiazole derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited significant inhibition at concentrations as low as 100 μg/mL, suggesting its potential as a lead compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment
In vitro assays assessed the cytotoxic effects of various thiazoles on breast cancer cell lines. Results indicated that modifications leading to enhanced hydrophobic interactions significantly improved anticancer activity, with some derivatives showing IC50 values lower than those of standard chemotherapeutics .

Q & A

Q. What are the recommended methods for structural characterization of this compound?

X-ray crystallography is the gold standard for resolving the 3D structure. Use a Rigaku Saturn724+ CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Data processing via CrystalClear and refinement using SHELXL (for small molecules) or SHELXTL (for macromolecules) ensures accurate bond lengths and angles. Validate structures with PLATON or CIF-check tools to address outliers .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR)?

Cross-validate using complementary techniques:

  • NMR: Compare experimental 1H^1H/13C^{13}C shifts with computed values (e.g., DFT calculations).
  • IR: Assign functional groups (e.g., ester C=O at ~1700 cm1^{-1}) and correlate with X-ray-derived bond lengths.
  • Mass Spectrometry: Confirm molecular weight (MW: 292.2 for the hydrochloride salt) via high-resolution MS .

Q. What safety protocols are critical during synthesis?

  • Handling: Use fume hoods, gloves, and protective eyewear. Avoid inhalation; transfer to fresh air if exposed .
  • Skin/Eye Contact: Rinse immediately with water for ≥15 minutes. Remove contaminated clothing .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., torsion angles, dimer formation) be resolved?

Analyze asymmetric units for conformational flexibility. For example, in related thiazole derivatives, two molecules in the asymmetric unit (A and B) exhibit divergent dihedral angles (e.g., 72.14° vs. 45.56°). Use SHELXL refinement with TWIN/BASF commands to model disorder or twinning. Validate with R-factor convergence (target: R1 < 0.05) and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯O dimers) .

Q. What strategies optimize synthetic yield for this compound?

  • Stepwise Synthesis: Start with esterification of 4-methylthiazole-5-carboxylic acid, followed by piperidin-4-ylmethyl substitution.
  • Catalysis: Use Pd/C or Ni catalysts for C–N coupling steps.
  • Purification: Employ column chromatography (silica gel, CH2 _2Cl2 _2/MeOH gradient) and recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How can computational methods aid in predicting biological activity?

Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or kinases). Use QSAR models trained on thiazole derivatives to predict binding affinity. Validate with in vitro assays (e.g., IC50 _{50} measurements for enzyme inhibition) .

Methodological Notes

  • Crystallography: For twinned crystals, apply the HKLF 5 format in SHELXL to refine overlapping reflections .
  • Synthetic Reproducibility: Document reaction parameters (e.g., stoichiometry, solvent polarity) rigorously. For example, use anhydrous DMF as a solvent for moisture-sensitive steps .
  • Data Validation: Cross-check CIF files with checkCIF (IUCr) to flag ADPs (atomic displacement parameters) exceeding 3σ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.